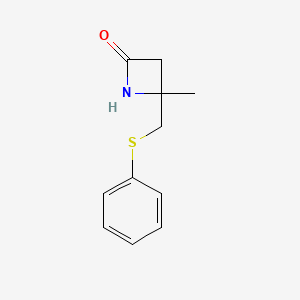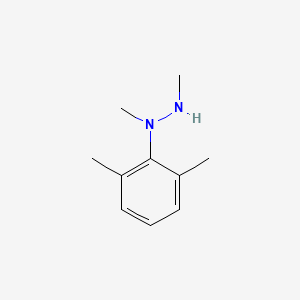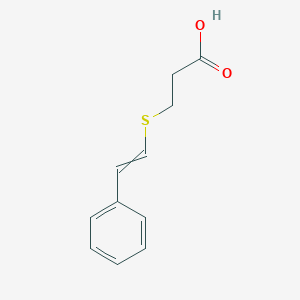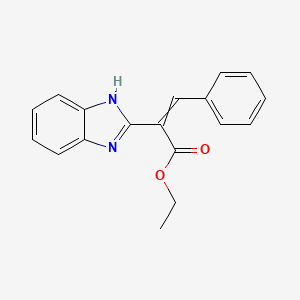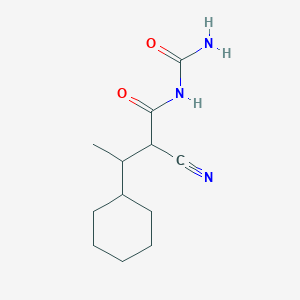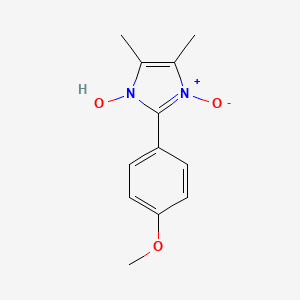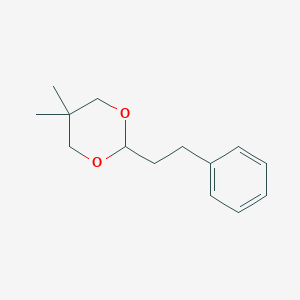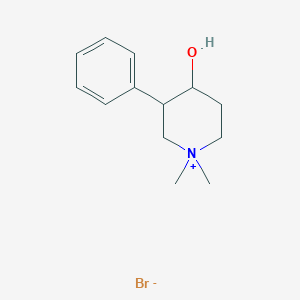
4-Hydroxy-1,1-dimethyl-3-phenylpiperidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a phenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a suitable amine in the presence of a reducing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring instead of a pyridine ring.
1,3-Dimethyl-2-imidazolidinone: Another related compound with an imidazolidinone ring.
Uniqueness
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
7468-75-9 |
|---|---|
Molekularformel |
C13H20BrNO |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
1,1-dimethyl-3-phenylpiperidin-1-ium-4-ol;bromide |
InChI |
InChI=1S/C13H20NO.BrH/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11;/h3-7,12-13,15H,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XQBCUROUYTUHMU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(C(C1)C2=CC=CC=C2)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


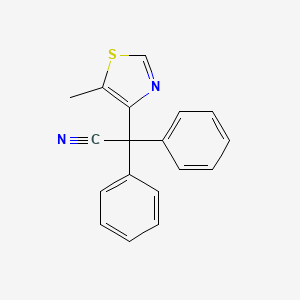
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
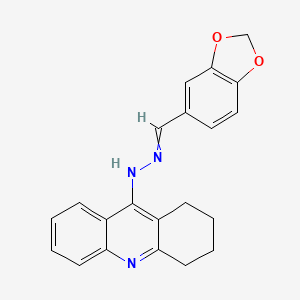
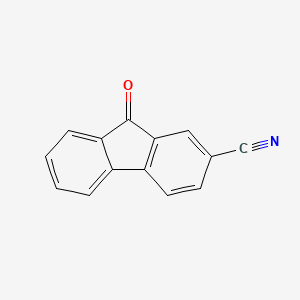
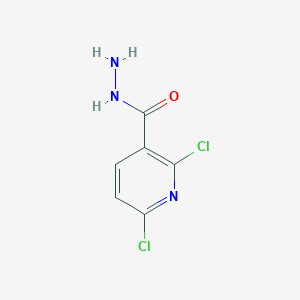
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
